3-((1H-Pyrazol-1-yl)methyl)piperidine
CAS No.: 1211450-36-0
Cat. No.: VC2685833
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1211450-36-0 |
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Molecular Formula | C9H15N3 |
Molecular Weight | 165.24 g/mol |
IUPAC Name | 3-(pyrazol-1-ylmethyl)piperidine |
Standard InChI | InChI=1S/C9H15N3/c1-3-9(7-10-4-1)8-12-6-2-5-11-12/h2,5-6,9-10H,1,3-4,7-8H2 |
Standard InChI Key | QLVBYKCAAHNALM-UHFFFAOYSA-N |
SMILES | C1CC(CNC1)CN2C=CC=N2 |
Canonical SMILES | C1CC(CNC1)CN2C=CC=N2 |
Introduction
Structural Characteristics of 3-((1H-Pyrazol-1-yl)methyl)piperidine
Molecular Structure and Composition
3-((1H-Pyrazol-1-yl)methyl)piperidine consists of two main heterocyclic components: a piperidine ring and a pyrazole ring. The piperidine ring is a six-membered saturated heterocycle containing one nitrogen atom, while the pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. These two ring systems are connected by a methylene (CH2) bridge, which links the pyrazole N1 to position 3 of the piperidine ring.
The molecular formula of 3-((1H-Pyrazol-1-yl)methyl)piperidine is C9H15N3, reflecting the composition of the two heterocyclic rings and the methylene bridge. The presence of three nitrogen atoms contributes to the compound's potential for hydrogen bonding and interactions with biological targets.
Stereochemical Considerations
An important structural feature of 3-((1H-Pyrazol-1-yl)methyl)piperidine is the stereocenter at position 3 of the piperidine ring. This carbon atom is bonded to four different groups (the pyrazole-methyl substituent, two piperidine ring carbons, and a hydrogen atom), making it a chiral center. As a result, 3-((1H-Pyrazol-1-yl)methyl)piperidine can exist as two enantiomers: (R) and (S).
The stereochemistry at this position may significantly influence the compound's biological activity, as different enantiomers can interact differently with biological targets. Research on related compounds has shown that subtle structural variations can dramatically affect their biological properties, suggesting that the stereochemistry of 3-((1H-Pyrazol-1-yl)methyl)piperidine could be a critical factor in determining its activity profile .
Physical and Chemical Properties
Physical Properties
Based on its structure, 3-((1H-Pyrazol-1-yl)methyl)piperidine is expected to exhibit the following physical properties:
Property | Expected Value | Basis for Prediction |
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Physical State | Crystalline solid at room temperature | Based on similar heterocyclic compounds |
Molecular Weight | 165.24 g/mol | Calculated from molecular formula C9H15N3 |
Melting Point | Approximately 90-150°C | Estimated from related heterocyclic compounds |
Solubility | Soluble in organic solvents (methanol, ethanol, dichloromethane); limited water solubility | Based on polarity and structural features |
LogP | Approximately 1.5-2.0 | Estimated from similar pyrazole-containing compounds |
pKa (piperidine N) | Approximately 9.5-10.5 | Typical for piperidine derivatives |
Chemical Reactivity
The chemical reactivity of 3-((1H-Pyrazol-1-yl)methyl)piperidine is influenced by several functional groups:
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The piperidine nitrogen is a basic center that can undergo:
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Protonation under acidic conditions
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Alkylation with alkyl halides
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Acylation with acyl halides or anhydrides
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The pyrazole ring can participate in:
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Electrophilic aromatic substitution reactions, though with moderate reactivity
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Coordination with metal ions through its nitrogen atoms
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Hydrogen bonding interactions
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The methylene bridge connects the two heterocyclic systems and may serve as a site for functionalization under specific conditions.
Research on related pyrazole derivatives has demonstrated that modifications to the pyrazole ring can significantly alter the compound's properties and biological activities .
Synthesis and Preparation Methods
Synthetic Approaches
The synthesis of 3-((1H-Pyrazol-1-yl)methyl)piperidine would typically involve forming a bond between the pyrazole nitrogen and a methyl group at position 3 of the piperidine ring. Several synthetic strategies can be envisioned:
Direct Alkylation Approach
This approach would involve the alkylation of pyrazole with a 3-(halomethyl)piperidine derivative:
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Preparation of a 3-(halomethyl)piperidine (e.g., 3-(bromomethyl)piperidine)
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Reaction of pyrazole with the halomethyl derivative in the presence of a base
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Purification of the resulting 3-((1H-Pyrazol-1-yl)methyl)piperidine
This method is analogous to the alkylation procedures used in the synthesis of related pyrazole derivatives, where cyclocondensation reactions were employed to form the pyrazole ring .
Pyrazole Ring Formation Approach
An alternative approach would involve the construction of the pyrazole ring after establishing a connection to the piperidine system:
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Functionalization of a piperidine derivative at position 3
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Introduction of a suitable precursor for pyrazole formation
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Cyclization to form the pyrazole ring
Research on related compounds has shown that pyrazole rings can be formed through cyclocondensation reactions of hydrazine derivatives with appropriate carbonyl compounds, such as acetylacetone .
Reaction Conditions and Considerations
The synthesis of compounds containing pyrazole moieties often requires specific reaction conditions. For instance, in the synthesis of related compounds, reactions were carried out in ethanol at reflux temperature, in the presence of a catalytic amount of HCl . Similar conditions might be applicable to the synthesis of 3-((1H-Pyrazol-1-yl)methyl)piperidine.
Key considerations for the synthesis would include:
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Selection of appropriate solvents (e.g., ethanol, DMF, or THF)
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Use of suitable bases (e.g., potassium carbonate, sodium hydride, or triethylamine)
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Protection/deprotection strategies for the piperidine nitrogen if necessary
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Purification methods to isolate the final product
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Control of stereochemistry at position 3 of the piperidine ring
Spectroscopic Characterization
Proton NMR (1H-NMR)
Expected signals in the 1H-NMR spectrum would include:
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Pyrazole ring protons: Expected to appear as three distinct signals in the range of 6.00-8.00 ppm, based on data from related pyrazole compounds
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Methylene bridge protons: Likely to appear around 4.0-4.5 ppm as a doublet or multiplet
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Piperidine ring protons: Multiple signals in the range of 1.0-3.5 ppm
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Piperidine NH proton: A broad signal that may be subject to exchange
In the 1H-NMR spectrum of related pyrazole derivatives, characteristic peaks for the pyrazole ring protons typically appear as singlets around 6.00 ppm, while methyl groups attached to heterocyclic rings may appear as singlets in the range of 2.20-3.00 ppm .
Carbon-13 NMR (13C-NMR)
Expected signals in the 13C-NMR spectrum would include:
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Pyrazole carbon atoms: Signals in the range of 100-150 ppm
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Methylene bridge carbon: A signal around 50-60 ppm
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Piperidine carbon atoms: Signals in the range of 20-60 ppm
Other Spectroscopic Methods
Other spectroscopic methods that would be valuable for characterizing 3-((1H-Pyrazol-1-yl)methyl)piperidine include:
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Infrared (IR) spectroscopy: Would show characteristic stretching vibrations for N-H, C-H, C=C, C=N, and C-N bonds
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Mass spectrometry (MS): Would provide the molecular weight (expected m/z = 165 for the molecular ion) and fragmentation pattern
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UV-Visible spectroscopy: Would show absorption bands characteristic of the pyrazole chromophore
Research on related compounds has shown characteristic IR stretching bands for functional groups, such as C=O around 1681 cm−1 and N-H around 3135 cm−1 .
Comparative Analysis
Comparison with Related Pyrazole Derivatives
A comparison of 3-((1H-Pyrazol-1-yl)methyl)piperidine with related pyrazole derivatives provides insights into its potential properties:
Research on compounds described in demonstrated that subtle structural variations can significantly affect biological properties. For instance, variations on the phenyl moiety allowed for tuning biological properties toward antiviral or antitumoral activity .
Comparison with Related Piperidine Derivatives
A comparison with related piperidine derivatives provides additional insights:
Compound | Structural Similarities | Structural Differences | Potential Implications |
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3-substituted piperidines | Substitution at position 3 of piperidine | Different substituent groups | Different reactivity and biological properties |
1-methylpiperidine-4-carboxylic acid | Contains piperidine ring | Different substituent position and type | Different spatial arrangement and target binding |
2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide | Contains piperidine ring | More complex structure with additional functional groups | Different biological activity profile and drug-like properties |
Applications and Research Opportunities
Research Opportunities
Several research directions could be pursued to further understand 3-((1H-Pyrazol-1-yl)methyl)piperidine:
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Stereoselective synthesis: Development of methods to selectively prepare the (R) or (S) enantiomer
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Structure-activity relationship studies: Investigation of how modifications to the basic structure affect biological activities
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Target identification: Determination of specific biological targets with which the compound interacts
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Computational modeling: Prediction of properties and interactions with potential biological targets
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Development of derivatives: Synthesis of analogs with potentially enhanced properties
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